6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Overview
Description
6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with dimethyl groups at positions 6 and 7, and a piperazine moiety linked to a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: The initial step involves the esterification of nicotinic acid to yield an ester intermediate.
Oxidation: The ester intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a nitrile intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents. Continuous flow chemistry and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a probe to study various biological processes and pathways.
Pharmacology: The compound is investigated for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, which have diverse biological activities.
Imidazole Derivatives: Compounds containing the imidazole ring, known for their broad range of chemical and biological properties.
Uniqueness
6,7-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both chromen-2-one and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6,7-dimethyl-4-[[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methyl]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-13-21-19(15-23(27)28-22(21)14-18(17)2)16-26-11-9-25(10-12-26)8-6-20-5-3-4-7-24-20/h3-5,7,13-15H,6,8-12,16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQCYCYSUMWYPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CCC4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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